

4-Isopropoxy-3-methylphenylboronic acid CAS number

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Compound of Interest

Compound Name:	4-Isopropoxy-3-methylphenylboronic acid
Cat. No.:	B1323004

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An In-depth Technical Guide to 4-Isopropoxy-3-methylphenylboronic acid

CAS Number: 850568-09-1

This technical guide provides a comprehensive overview of **4-Isopropoxy-3-methylphenylboronic acid**, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Compound Identification and Properties

4-Isopropoxy-3-methylphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group, an isopropoxy group, and a methyl group. These functional groups impart specific reactivity and properties that make it a valuable reagent in synthetic chemistry.

Chemical and Physical Data

The key quantitative data for **4-Isopropoxy-3-methylphenylboronic acid** are summarized in the table below for clear reference and comparison.

Property	Value	Citations
CAS Number	850568-09-1	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₅ BO ₃	[1] [3] [4]
Molecular Weight	194.04 g/mol	[1] [2] [3]
Melting Point	128-132 °C	[3]
Boiling Point (Predicted)	338.3 ± 52.0 °C	[3]
Density (Predicted)	1.08 ± 0.1 g/cm ³	[3]
pKa (Predicted)	8.82 ± 0.18	[3]
Appearance	Solid	[5]
Storage Temperature	-20°C or 2-8°C under inert gas	[1] [2] [3]

Synthesis of 4-Isopropoxy-3-methylphenylboronic acid

While specific literature detailing the synthesis of **4-Isopropoxy-3-methylphenylboronic acid** is not readily available, a standard and reliable method for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic workup. The following is a representative experimental protocol based on this general procedure.[\[6\]](#)

Experimental Protocol: Synthesis

Reaction Scheme:

- Formation of Grignard Reagent from 1-bromo-4-isopropoxy-3-methylbenzene.
- Reaction with triisopropyl borate.
- Hydrolysis to yield the final boronic acid.

Materials:

- 1-bromo-4-isopropoxy-3-methylbenzene

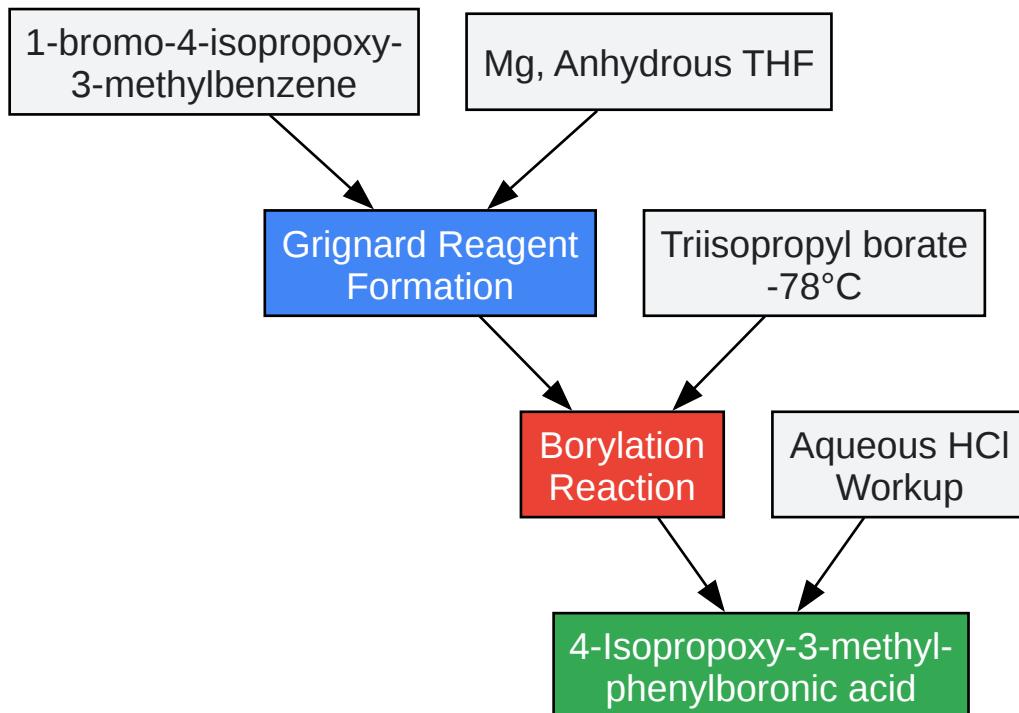
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate
- Hydrochloric acid (HCl), 1M
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Diethylether

Procedure:

- Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Add a solution of 1-bromo-4-isopropoxy-3-methylbenzene in anhydrous THF to the flask via the dropping funnel. Initiate the reaction with gentle heating if necessary.
- Once the Grignard formation is initiated (observed by bubbling and heat generation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 2 hours.^[6]
- Cool the reaction mixture to -78°C using a dry ice/acetone bath.
- Slowly add a solution of triisopropyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -70°C .
- After the addition is complete, stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.^[6]
- Quench the reaction by slowly adding 1M HCl at 0°C until the solution is acidic.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Concentrate the solvent under reduced pressure to yield the crude **4-Isopropoxy-3-methylphenylboronic acid**, which can be further purified by recrystallization.

Synthesis Workflow of 4-Isopropoxy-3-methylphenylboronic acid



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General synthesis workflow for arylboronic acids.

Applications in Drug Development and Organic Synthesis

Boronic acids are cornerstone reagents in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.^{[3][7]} This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common scaffolds in pharmaceuticals. The boronic acid functional group itself is also a key pharmacophore in several FDA-approved drugs, acting as a proteasome inhibitor in cancer therapy.^{[8][9][10]}

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like **4-Isopropoxy-3-methylphenylboronic acid**) with an organohalide using a palladium catalyst and a base.^[11] This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and high yields.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of **4-Isopropoxy-3-methylphenylboronic acid** with an aryl bromide (e.g., 4-bromopyridine).

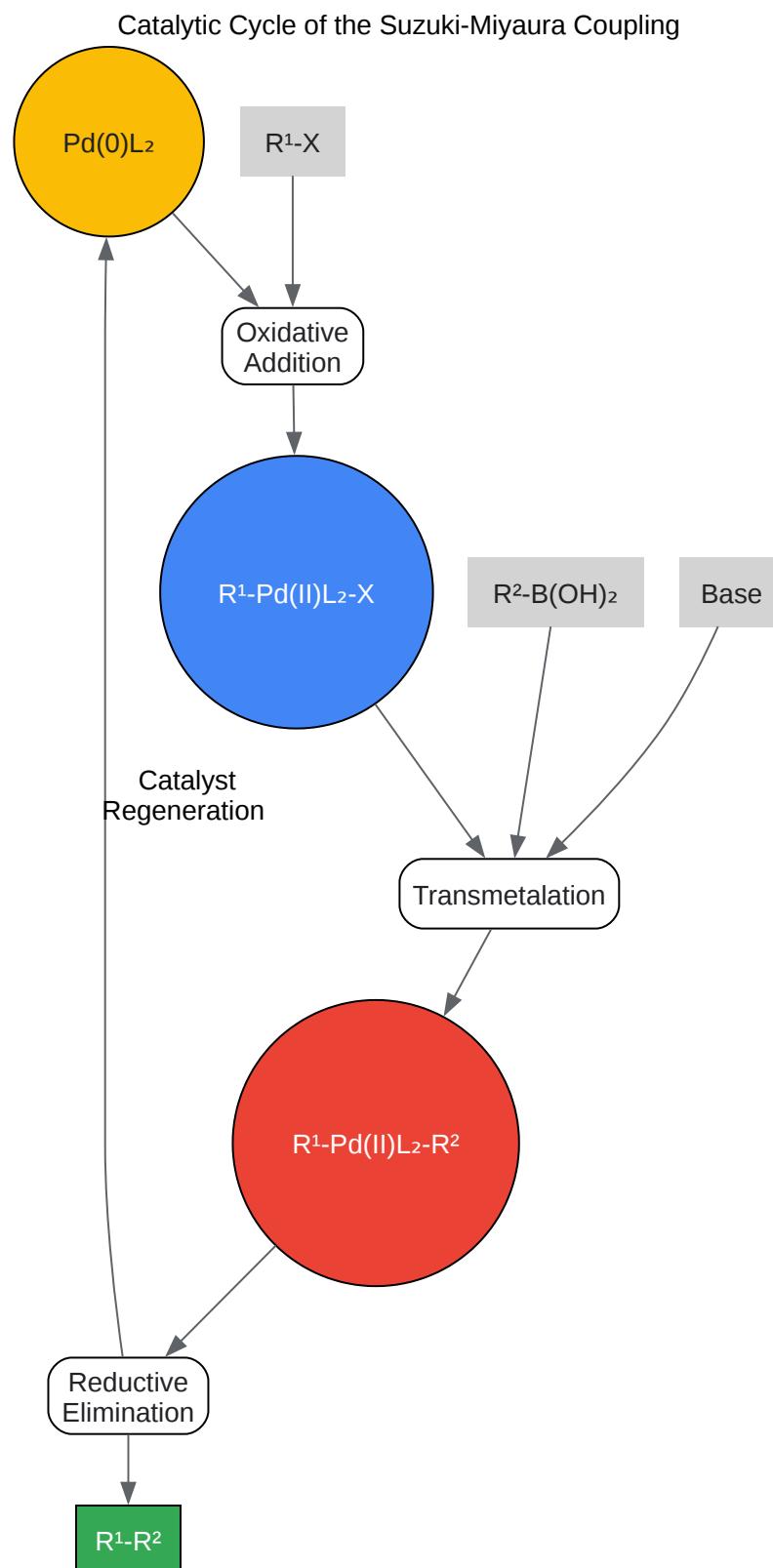
Materials:

- **4-Isopropoxy-3-methylphenylboronic acid**
- 4-Bromopyridine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)[¹²]
- A suitable phosphine ligand (e.g., SPhos, XPhos)[¹²][¹³]
- Potassium carbonate (K_2CO_3) or Potassium phosphate (K_3PO_4)[¹²][¹³]
- Solvent system (e.g., Dioxane/Water, Toluene, or DMF)[¹²][¹³]

Procedure:

- To a reaction vessel, add **4-Isopropoxy-3-methylphenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (e.g., K_2CO_3 , 2.0 equivalents), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents).[¹²]
- Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
- Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
- Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.

- Extract the product with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.



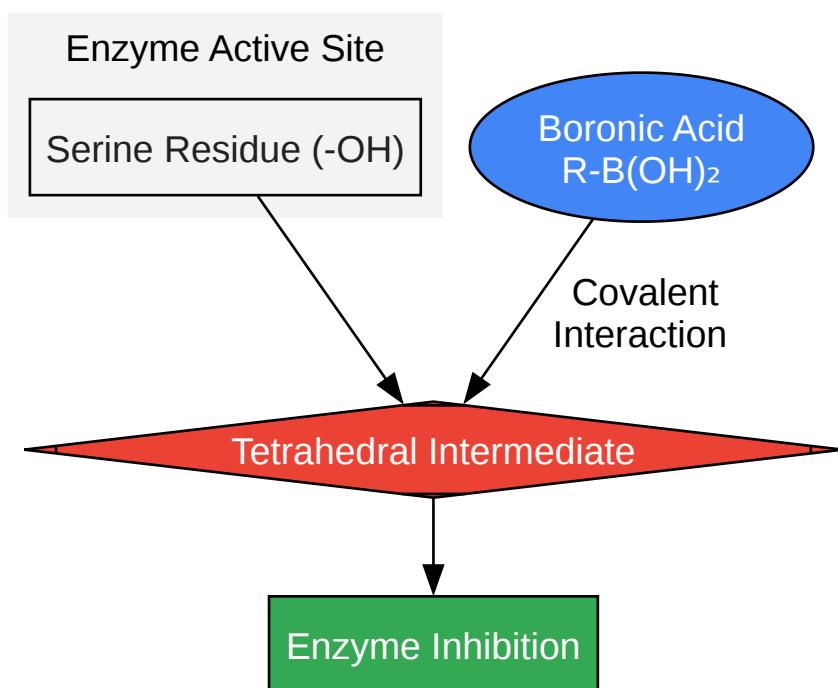
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The Suzuki-Miyaura cross-coupling catalytic cycle.

Role in Medicinal Chemistry

The boronic acid moiety is a bioisostere of the carboxylic acid group and can act as a transition-state analogue inhibitor of serine proteases. The boron atom's empty p-orbital allows it to form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This inhibitory mechanism is the basis for the action of bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.^{[8][10]} While **4-Isopropoxy-3-methylphenylboronic acid** is not a drug itself, it serves as a valuable building block for synthesizing more complex molecules that may possess therapeutic properties.

Boronic Acid as a Serine Protease Inhibitor



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Mechanism of boronic acid-based enzyme inhibition.

Safety, Handling, and Storage

- Hazard Codes: Xi, Xn (Irritant, Harmful)^[3]
- Risk Statements: R22 (Harmful if swallowed)^[3]

- Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C or under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended.
[\[1\]](#)
[\[3\]](#)

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